molecular formula C6H4Br2ClN3 B2892428 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide CAS No. 2460756-45-8

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide

Cat. No.: B2892428
CAS No.: 2460756-45-8
M. Wt: 313.38
InChI Key: WTZVRVAMZHUMCV-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is a chemical compound with the molecular formula C6H3BrClN3·HBr It is a derivative of imidazo[1,2-a]pyrazine, featuring bromine and chlorine substituents at the 6 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide typically involves the halogenation of imidazo[1,2-a]pyrazine. The process begins with the preparation of imidazo[1,2-a]pyrazine, followed by bromination and chlorination reactions. The halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity profiles and potential biological activities, making it a compound of interest for further study.

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVRVAMZHUMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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